3-ethoxy-4-(2-naphthylmethoxy)benzaldehyde
Description
3-ethoxy-4-(2-naphthylmethoxy)benzaldehyde is an organic compound characterized by the presence of an ethoxy group, a naphthalen-2-ylmethoxy group, and a benzaldehyde moiety
Properties
CAS No. |
426217-17-6 |
|---|---|
Molecular Formula |
C20H18O3 |
Molecular Weight |
306.4g/mol |
IUPAC Name |
3-ethoxy-4-(naphthalen-2-ylmethoxy)benzaldehyde |
InChI |
InChI=1S/C20H18O3/c1-2-22-20-12-15(13-21)8-10-19(20)23-14-16-7-9-17-5-3-4-6-18(17)11-16/h3-13H,2,14H2,1H3 |
InChI Key |
STVLJVGENKDGBP-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)C=O)OCC2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-4-(2-naphthylmethoxy)benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-ethoxy-4-hydroxybenzaldehyde and 2-naphthalenemethanol.
Etherification Reaction: The hydroxyl group of 3-ethoxy-4-hydroxybenzaldehyde is etherified using 2-naphthalenemethanol in the presence of a suitable base like potassium carbonate and a phase transfer catalyst such as tetrabutylammonium bromide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst concentration, would be crucial to maximize yield and purity. Continuous flow reactors and automated purification systems might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-ethoxy-4-(2-naphthylmethoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy and naphthalen-2-ylmethoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: 3-Ethoxy-4-(naphthalen-2-ylmethoxy)benzoic acid.
Reduction: 3-Ethoxy-4-(naphthalen-2-ylmethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-ethoxy-4-(2-naphthylmethoxy)benzaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Mechanism of Action
The mechanism of action of 3-ethoxy-4-(2-naphthylmethoxy)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the biological context and the specific target.
Comparison with Similar Compounds
Similar Compounds
3-Ethoxy-4-methoxybenzaldehyde: Lacks the naphthalen-2-ylmethoxy group, making it less complex.
4-Ethoxybenzaldehyde: Simpler structure with only an ethoxy group and an aldehyde group.
2-Naphthalenemethanol: Contains the naphthalen-2-ylmethoxy group but lacks the benzaldehyde moiety.
Uniqueness
3-ethoxy-4-(2-naphthylmethoxy)benzaldehyde is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the ethoxy and naphthalen-2-ylmethoxy groups allows for diverse chemical modifications and interactions, making it a versatile compound in various research fields.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
